4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid
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Overview
Description
4,4’-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid is a complex organic compound that features a pyrimidine ring fused with benzoic acid moieties
Preparation Methods
The synthesis of 4,4’-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrimidine derivatives with benzoic acid under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
4,4’-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4,4’-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4,4’-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid can be compared with other similar compounds, such as:
4,4’-[(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: This compound is used in the construction of metal-organic frameworks and has similar structural properties.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
The uniqueness of 4,4’-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
4113-96-6 |
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Molecular Formula |
C20H16N2O6 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
4-[[3-[(4-carboxyphenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C20H16N2O6/c23-17-9-10-21(11-13-1-5-15(6-2-13)18(24)25)20(28)22(17)12-14-3-7-16(8-4-14)19(26)27/h1-10H,11-12H2,(H,24,25)(H,26,27) |
InChI Key |
UYNKGWNMLVLGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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